2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
Description
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid is a heterocyclic compound featuring a seven-membered benzo[b][1,4]dioxepin ring fused to an acetic acid backbone substituted with an amino group at the α-position. The benzo[b][1,4]dioxepin moiety contributes to aromaticity and planar geometry, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWQHUBTJJTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C(=O)O)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as DNA gyrase B and sterol-14-alpha-demethylase. These interactions are crucial as they can influence the compound’s antimicrobial and anti-inflammatory activities. The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to the observed biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exhibit significant antioxidant and antimicrobial activities. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with microbial strains such as Staphylococcus aureus and Escherichia coli can lead to the inhibition of their growth, thereby showcasing its potential as an antimicrobial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes. For example, its binding to DNA gyrase B inhibits the enzyme’s activity, leading to antimicrobial effects. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without notable adverse effects. At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as sterol-14-alpha-demethylase, influencing metabolic flux and metabolite levels. These interactions can lead to alterations in cellular metabolism, thereby contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its biochemical activity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications are key factors that influence its subcellular localization, thereby determining its overall efficacy.
Biological Activity
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11NO4
- Molecular Weight : 209.2 g/mol
- CAS Number : 73101-09-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential anti-cancer properties. Preliminary studies suggest that it may act as a modulator of the central nervous system and exhibit cytotoxic effects against certain cancer cell lines.
Neurotransmitter Modulation
Research indicates that compounds structurally similar to this compound can influence neurotransmitter levels. For instance, benzodiazepines have been shown to enhance GABAergic activity, which may extend to this compound due to its structural characteristics.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, a related compound showed IC50 values of 16.19 µM against colorectal carcinoma (HCT-116) and 17.16 µM against breast adenocarcinoma (MCF-7), indicating significant anti-tumor potential .
Data Table: Biological Activity Summary
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of various benzodiazepine derivatives on human tumor cell lines. The results indicated that the presence of specific functional groups in the structure enhanced the cytotoxic effects significantly. The study highlighted that modifications leading to increased hydrophilicity improved cellular uptake and subsequent cytotoxicity .
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological profile of related compounds, it was found that certain modifications could lead to enhanced anxiolytic effects in animal models. This suggests that this compound may have similar properties worth exploring further .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
1. Antioxidant Activity
Research indicates that derivatives of 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid possess significant antioxidant properties. These compounds can inhibit oxidative stress-related pathways, potentially offering protective effects against various diseases associated with oxidative damage .
2. Anti-inflammatory Effects
Compounds derived from this structure have been noted for their anti-inflammatory activities. They inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX), which are crucial targets for anti-inflammatory drugs .
3. Anticancer Potential
Recent studies have explored the cytotoxic effects of related benzodiazepine derivatives on cancer cell lines. For example, certain synthesized analogues have demonstrated promising cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the benzodiazepine core can enhance anticancer efficacy.
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of synthesized 2-amino derivatives using various assays. The results showed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, indicating their potential as natural antioxidants .
Case Study 2: Anticancer Activity
In vitro testing of a series of benzodiazepine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin. The most potent analogue exhibited an IC50 value significantly lower than that of doxorubicin, suggesting its potential as a lead compound for further development .
Case Study 3: Electrochemical Synthesis
An innovative electrochemical approach was developed for synthesizing 2-amino derivatives from hydroxytyrosol. This method not only improved yield but also allowed for regioselective synthesis of compounds with desired biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the benzo[b][1,4]dioxepin ring, substituents on the acetic acid backbone, or bioactivity profiles. Below is a detailed analysis:
Table 1: Structural Analog Comparison
Key Observations:
Amino Group Impact: The presence of the α-amino group in the target compound distinguishes it from analogs like 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and (3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid .
Conversely, Schiff base derivatives (e.g., ) exhibit antibacterial activity, suggesting that imine functionalization expands bioactivity.
Chain Length and Functional Groups: Compounds with extended chains (e.g., 4-oxobutanoic acid in ) or ketone groups demonstrate enzyme inhibition, indicating that backbone flexibility and electrophilic centers are critical for targeting specific proteins.
Table 2: Bioactivity Comparison
Research Findings and Implications
- Antimicrobial Potential: Schiff base derivatives of benzo[b][1,4]dioxepin exhibit notable antibacterial activity, suggesting that the target compound’s amino group could be optimized for enhanced efficacy .
- Enzyme Inhibition : The ketone-containing analog’s activity against Mycobacterium tuberculosis highlights the importance of electrophilic moieties for enzyme targeting .
- Synthetic Utility : The unsubstituted acetic acid derivative () serves as a precursor for drug development, underscoring the scaffold’s versatility.
Preparation Methods
Starting Material Preparation and Functionalization
Benzo[b]dioxepin ring synthesis : This can be achieved by cyclization reactions involving catechol derivatives and appropriate dihalides or epoxides. For example, 3,4-dihydro-2H-benzo[b]dioxepin can be synthesized by intramolecular etherification of hydroxy-substituted precursors.
Halogenation and substitution : Bromination or chlorination at the 7-position of the benzo[d]dioxole ring (a closely related structure) facilitates subsequent nucleophilic substitution reactions. For instance, Appel reaction conditions (CBr4/PPh3) convert benzylic alcohols to bromides with excellent yields (~91%).
Introduction of Amino Group and Acetic Acid Side Chain
Nucleophilic substitution with azide : The benzylic bromide intermediate undergoes nucleophilic substitution with sodium azide to form azidomethyl derivatives, which can be subsequently reduced to primary amines.
Michael addition and coupling : Michael addition reactions involving nitrosamines and vinyl substrates have been used to introduce nitrogen-containing side chains. For example, nitrosamine intermediates prepared by oxidation of piperazine derivatives undergo Michael addition to vinyl substrates, followed by reduction and coupling to yield amino acid derivatives.
Acylation and oxidation steps : Acylation of amine intermediates with acyl chlorides or anhydrides introduces the acetic acid side chain. Oxidation of aldehyde intermediates with Oxone (potassium peroxymonosulfate) in DMF yields carboxylic acids.
Protection and Deprotection Strategies
Boc protection : The amino group is often protected using tert-butyloxycarbonyl (Boc) groups during multi-step synthesis to prevent side reactions. Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine.
Silyl protection : Hydroxyl groups may be protected by tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of DMAP and triethylamine to improve selectivity during subsequent reactions.
Final Steps and Purification
Reduction : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C is commonly employed to reduce nitroso or azide intermediates to the corresponding amines.
Hydrogenation : Catalytic hydrogenation using Pd(OH)2 under hydrogen pressure removes protecting groups or reduces unsaturated bonds as needed.
Purification : The final compound is typically isolated by extraction, washing, drying over MgSO4, and concentration under reduced pressure. Further purification is achieved by recrystallization or chromatography.
Comparative Data Table of Key Synthetic Steps
Research Findings and Observations
The use of high solvent concentration and protic/aprotic solvents such as ethanol or DMF improves the Michael addition step efficiency.
Boc protection and deprotection steps are crucial to maintain the integrity of the amino group throughout multi-step synthesis.
The oxidation of aldehyde intermediates to carboxylic acids using Oxone in DMF is a mild and efficient method that avoids overoxidation or degradation of sensitive groups.
Reduction of azide and nitroso intermediates by LAH is a reliable method to access primary amines, which are key intermediates for further coupling.
Catalytic hydrogenation under mild conditions (Pd(OH)2, 50 psi H2) is effective for removing protecting groups or reducing unsaturated bonds without affecting sensitive functionalities.
Q & A
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions (e.g., ring decomposition) |
| Solvent | DMF or THF | Enhances solubility of aromatic intermediates |
| Catalysts | Pd/C or peptide coupling agents | Accelerates cross-coupling reactions |
Yields >70% are achievable with strict anhydrous conditions and inert atmospheres ().
Which analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the dioxepin ring geometry and amino-acetic acid substitution patterns (e.g., δ 3.8–4.2 ppm for ether linkages; ).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 279.1; ).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with UV detection at 254 nm ().
How can molecular docking studies predict the biological targets of this compound?
Advanced Research Question
Computational modeling identifies potential interactions with enzymes or receptors:
- Target Selection : Prioritize proteins with binding pockets complementary to the dioxepin ring (e.g., cytochrome P450 or G-protein-coupled receptors; ).
- Docking Workflow :
- Protein Preparation : Remove water molecules and add hydrogens using tools like AutoDock Vina.
- Grid Definition : Focus on active sites (e.g., catalytic triads in proteases).
- Scoring : Use binding affinity (ΔG) and hydrogen-bonding patterns to rank interactions ().
Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC50 values; ).
What strategies address discrepancies in biological activity data across different studies?
Advanced Research Question
Contradictions in activity data often arise from assay variability or structural analogs. Mitigation strategies include:
-
Standardized Assay Conditions :
Parameter Recommendation pH 7.4 (physiological buffer) Temperature 37°C (mimic in vivo conditions) Controls Use known inhibitors (e.g., caffeic acid for antioxidant assays; ). -
Structural Comparison : Differentiate the target compound from analogs (e.g., 2-methylbenzo[dioxin] vs. dioxepin derivatives; ).
-
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers ().
How does the compound’s structure confer unique reactivity compared to analogs?
Structural Analysis
The dioxepin ring fused with an amino-acetic acid group enables dual functionality:
- Electrophilic Sites : The acetyl chloride derivative () reacts with nucleophiles (e.g., amines), unlike simpler benzoic acid analogs.
- Biological Specificity : The rigid dioxepin ring enhances binding to hydrophobic pockets vs. flexible chains in 2-aminoacetic acid ().
Q. Comparative Reactivity :
| Compound | Key Feature | Reactivity |
|---|---|---|
| Target Compound | Dioxepin + amino-acetic acid | High (enzyme inhibition) |
| 4-Hydroxybenzoic Acid | Single aromatic ring | Low (antimicrobial only) |
| 3,4-Dihydroquinoline | Basic nitrogen | Moderate (CNS activity) |
How to optimize assay conditions for evaluating its enzyme inhibition potential?
Q. Experimental Design
- Enzyme Selection : Prioritize targets with published links to dioxepin derivatives (e.g., cyclooxygenase-2 or tyrosinase; ).
- Kinetic Assays :
- Substrate Concentration : Use Km values to avoid saturation.
- Inhibitor Pre-incubation : 15–30 minutes for equilibrium ().
Q. Data Interpretation :
- Dose-Response Curves : Calculate IC50 with nonlinear regression (e.g., GraphPad Prism).
- Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to minimize off-target effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
